molecular formula C12H11NO3 B8282995 1-Benzooxazol-5-yl-cyclopropanecarboxylic acid methyl ester

1-Benzooxazol-5-yl-cyclopropanecarboxylic acid methyl ester

Cat. No.: B8282995
M. Wt: 217.22 g/mol
InChI Key: JYYOXXPHMZDANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzooxazol-5-yl-cyclopropanecarboxylic acid methyl ester is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 1-(1,3-benzoxazol-5-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-11(14)12(4-5-12)8-2-3-10-9(6-8)13-7-16-10/h2-3,6-7H,4-5H2,1H3

InChI Key

JYYOXXPHMZDANL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC3=C(C=C2)OC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(3-amino-4-hydroxy-phenyl)-cyclopropanecarboxylic acid methyl ester (3.00 g, 14.5 mmol) in DMF were added trimethyl orthoformate (5.30 g, 14.5 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.3 g) at room temperature. The mixture was stirred for 3 hours at room temperature. The mixture was diluted with water and extracted with EtOAc (100 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give crude 1-benzooxazol-5-yl-cyclopropanecarboxylic acid methyl ester (3.1 g), which was directly used in the next step. 1H NMR (CDCl3, 400 MHz) δ 8.09 (s, 1), 7.75 (d, J=1.2 Hz, 1H), 7.53-7.51 (m, 1H), 7.42-7.40 (m, 1H), 3.66 (s, 3H), 1.69-1.67 (m, 2H), 1.27-1.24 (m, 2H).
Quantity
3 g
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reactant
Reaction Step One
Quantity
5.3 g
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reactant
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0.3 g
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Synthesis routes and methods II

Procedure details

To a solution of 1-(3-amino-4-hydroxyphenyl)cyclopropanecarboxylic acid methyl ester (3.00 g, 14.5 mmol) in DMF were added trimethyl orthoformate (5.30 g, 14.5 mmol) and a catalytic amount of p-tolueneslufonic acid monohydrate (0.3 g) at room temperature. The mixture was stirred for 3 hours at room temperature. The mixture was diluted with water and extracted with EtOAc (100 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated under vacuum to give 1-benzooxazol-5-yl-cyclopropanecarboxylic acid methyl ester (3.1 g), which was directly used in the next step. 1H NMR (CDCl3, 400 MHz) δ 8.09 (s, 1), 7.75 (d, J=1.2 Hz, 1H), 7.53-7.51 (m, 1H), 7.42-7.40 (m, 1H), 3.66 (s, 3H), 1.69-1.67 (m, 2H), 1.27-1.24 (m, 2H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.3 g
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reactant
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0 (± 1) mol
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solvent
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[Compound]
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monohydrate
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0.3 g
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